molecular formula C19H19NO3 B3901263 butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate

butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate

Cat. No.: B3901263
M. Wt: 309.4 g/mol
InChI Key: FGMVTVVXBHDOAP-WJDWOHSUSA-N
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Description

Butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a furan ring substituted with a cyano group and a butan-2-yl ester, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other furan derivatives and cyano esters.

Properties

IUPAC Name

butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-14(3)22-19(21)16(12-20)11-17-9-10-18(23-17)15-7-5-13(2)6-8-15/h5-11,14H,4H2,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMVTVVXBHDOAP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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